molecular formula C22H30N6O B608046 Samuraciclib CAS No. 1805833-75-3

Samuraciclib

货号 B608046
CAS 编号: 1805833-75-3
分子量: 394.523
InChI 键: YCVGLKWJKIKVBI-MJGOQNOKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Samuraciclib (CT7001) is a potent, selective, ATP-competitive, and orally active CDK7 inhibitor . It displays selectivity over CDK1, CDK2, CDK5, and CDK9 . Samuraciclib inhibits the growth of breast cancer cell lines .


Molecular Structure Analysis

Samuraciclib has a molecular formula of C22H30N6O . Its molecular weight is 394.51 . The exact molecular structure can be found in various scientific databases .


Chemical Reactions Analysis

Samuraciclib selectively engages with CDK7 in prostate cancer cells, causing inhibition of proliferation and cell cycle arrest . It also activates p53, induces apoptosis, and suppresses transcription mediated by full-length and constitutively active AR splice variants .


Physical And Chemical Properties Analysis

Samuraciclib is a small molecule, ATP competitive, selective oral inhibitor of CDK7 . It has a half-life of approximately 75 hours . The maximum tolerated dose is 360 mg once daily .

科学研究应用

  1. 在三阴性乳腺癌(TNBC)中的应用:Samuraciclib在晚期TNBC中表现出可接受的安全性和耐受性,并显示出抗肿瘤活性的证据。接受过紫杉醇和蒽环类药物治疗的晚期TNBC患者在接受Samuraciclib治疗后表现出稳定疾病和部分缓解。常见的药物不良反应包括恶心、呕吐和腹泻,有些病例需要减量以管理上消化道不良事件 (Howell et al., 2022)

  2. 与富马酸雌二醇联合治疗激素受体阳性HER2阴性乳腺癌(HR+BC):与富马酸雌二醇联合使用时,Samuraciclib在晚期HR+BC患者中显示出可接受的安全性和抗肿瘤活性的证据,这些患者在之前接受CDK4/6抑制剂治疗后病情进展。联合治疗通常耐受良好,大多数患者在疾病进展前继续接受治疗 (Coombes et al., 2022)

安全和危害

Common adverse events associated with Samuraciclib include low-grade nausea, vomiting, and diarrhea . At 480 mg once daily, some patients experienced dose-limiting toxicity, including grade 3 diarrhea, grade 3 oral mucositis, and grade 3 vomiting . At 180 mg twice daily, one patient experienced dose-limiting toxicity, grade 4 thrombocytopenia .

未来方向

Clinical activity in triple-negative breast cancer (TNBC) and HR+/HER2-breast cancer post-CDK4/6-inhibitor settings warrants further evaluation . The predictive potential of TP53 status for Samuraciclib in combination with SERD therapy will be prospectively evaluated in multivariate analyses in the future .

属性

IUPAC Name

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVGLKWJKIKVBI-MJGOQNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Samuraciclib

CAS RN

1805833-75-3
Record name CT-7001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805833753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Samuraciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAMURACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4HS9ODA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
82
Citations
SJ Howell, MG Krebs, S Lord, L Kenny… - Annals of …, 2021 - annalsofoncology.org
… 31 patients with HR+ BC received the combination of standard dose with fulvestrant and samuraciclib. 6 patients received samuraciclib dose of 240mg once daily (OD) and 25 patients a …
Number of citations: 4 www.annalsofoncology.org
MG Krebs, S Lord, L Kenny, RD Baird… - Annals of …, 2021 - annalsofoncology.org
Background CDK7 inhibition is a promising therapeutic strategy in cancer. CDK7 is a key kinase, regulating cell division, transcription and nuclear receptor function, particularly the …
Number of citations: 4 www.annalsofoncology.org
C Coombes, SJ Howell, MG Krebs, S Lord, LM Kenny… - Cancer Research, 2022 - AACR
… cohort assessed the tolerability and efficacy of samuraciclib in combination with standard dose … dose with fulvestrant and samuraciclib. 6 patients received samuraciclib dose of 240mg …
Number of citations: 3 aacrjournals.org
TA Constantin, A Varela-Carver, KK Greenland… - British Journal of …, 2023 - nature.com
Background Current strategies to inhibit androgen receptor (AR) are circumvented in castration-resistant prostate cancer (CRPC). Cyclin-dependent kinase 7 (CDK7) promotes AR …
Number of citations: 1 www.nature.com
SJ Howell, LM Kenny, S Lord, MG Krebs, T Arkenau… - 2022 - repository.cam.ac.uk
… of Samuraciclib were assessed in a TNBC expansion cohort of the first in human study of Samuraciclib. … TNBC were recruited and dosed with Samuraciclib 360mg OD. Treatment has …
Number of citations: 0 www.repository.cam.ac.uk
SJ Howell, LM Kenny, S Lord, MG Krebs, T Arkenau… - Cancer Research, 2022 - AACR
… of Samuraciclib were assessed in a TNBC expansion cohort of the first in human study of Samuraciclib. … TNBC were recruited and dosed with Samuraciclib 360mg OD. Treatment has …
Number of citations: 2 aacrjournals.org
RC Coombes, S Howell, SR Lord, L Kenny… - Nature …, 2023 - nature.com
… safety and tolerability of samuraciclib in patients with advanced … In this study, samuraciclib exhibits tolerable safety and PK is … In this work, samuraciclib has an acceptable safety profile …
Number of citations: 4 www.nature.com
EK Ainscow, A Campbell, M Cripps, R Workman… - Molecular Cancer …, 2021 - AACR
… Taking as a starting point the selective CDK7 inhibitor samuraciclib, we have taken a rational design approach to develop inhibitors that preferentially inhibit CDK12. By utilising …
Number of citations: 0 aacrjournals.org
K Jurgaityte, G Sava, CF Lai, H Fan, V Nguyen… - Cancer Research, 2023 - AACR
… We find that although Samuraciclib effectively inhibits growth of all cell lines, regardless of … in Samuraciclib response. Cell proliferation of MCF7 cells treated with Samuraciclib or in …
Number of citations: 0 aacrjournals.org
RC Coombes, S Howell, SR Lord, L Kenny… - nature …, 2023 - ncbi.nlm.nih.gov
Author Correction: Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC … Author Correction …
Number of citations: 8 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。